Retinol
Overview
Description
Synthesis Analysis
The biosynthesis of retinoic acid from retinol involves complex biochemical processes across various tissues. Notably, rat tissues can convert retinol to retinoic acid in vitro without the need for cellular retinol and retinoic acid binding proteins, indicating a diverse and intrinsic capability for retinoic acid synthesis within the body (Napoli & Race, 1987). Moreover, the synthesis of retinoic acid from retinol requires NAD and is significantly influenced by various factors including ethanol concentration and specific inhibitors, highlighting the nuanced regulation of this process.
Molecular Structure Analysis
The structural analysis of retinol reveals its capability to be synthesized into retinoic acid with high regio- and stereochemical control. This synthesis can be achieved through thallium-accelerated, palladium-catalyzed cross-coupling reactions, demonstrating the chemical versatility and potential of retinol in biochemical applications (Torrado et al., 1995).
Chemical Reactions and Properties
Retinol's conversion to retinoic acid is a pivotal reaction that underscores its biological importance. The enzyme aldehyde dehydrogenase 6 (ALDH6) plays a crucial role in this conversion within human breast epithelium, a process that is notably absent in certain breast cancer cell lines like MCF-7. This deficiency in RA synthesis capability highlights the critical role of specific enzymes in retinol metabolism and its implications in disease states (Rexer et al., 2001).
Physical Properties Analysis
Retinol's physical properties, particularly its solubility and stability, pose challenges for its application. Innovations in enzymatic methods have led to the development of water-soluble retinol derivatives, enhancing its clinical and cosmetic applications by addressing issues of skin irritation and instability (Maugard et al., 2002).
Chemical Properties Analysis
Retinol's chemical properties, including its interaction with binding proteins and its metabolism to retinoic acid, are fundamental to its biological functions. The synthesis of retinol-binding protein in mammalian eyes, for instance, facilitates the intraocular translocation of retinol, essential for vision (Martone et al., 1988). Additionally, the expression of class I and IV alcohol dehydrogenase genes in developing epithelia suggests a role for these enzymes in local retinoic acid synthesis, further emphasizing the complex regulation of retinol's chemical properties and its impact on health (Ang et al., 1996).
Scientific Research Applications
Topical Anti-Aging Agent : A study by (Randhawa et al., 2015) found that 0.1% stabilized retinol significantly improves photodamaged skin, indicating its effectiveness as an anti-aging agent.
Treatment for Photodamaged Skin : (Lee et al., 2006) reported the efficacy of a newly synthesized photostable retinol derivative in treating photodamaged skin, highlighting advancements in retinol formulations for cosmetic use.
Skin Cancer Therapy : Research by (Bushue & Wan, 2010) discussed the role of retinol and its metabolites in cancer therapy, emphasizing its importance in the development and prevention of various cancers.
Encapsulation and Controlled Release : A study by (Shields et al., 2018) explored the encapsulation and controlled release of retinol using silicone particles, which can potentially improve the delivery and stability of retinol in topical applications.
Chemoprevention and Differentiation Therapy : The research by (Hansen et al., 2000) highlighted the significance of retinoids in chemoprevention and differentiation therapy, particularly in the context of epithelial carcinogenesis.
Maintenance of Stem Cell Pluripotency : (Khillan, 2014) discussed the critical role of retinol in supporting the self-renewal of various types of stem cells, indicating its potential applications in regenerative medicine.
Improved Photostability and Lower Toxicity : A study by (Han et al., 2003) on synthesized retinol derivatives showed improved photostability and reduced toxicity, which are desirable properties for cosmetic and therapeutic applications.
Retinol in Cosmeceuticals : (Sorg et al., 2006) focused on the use of retinoids, including retinol, in cosmeceuticals, discussing their impact on skin aging and photoaging.
Stability in Dermatological Formulations : (Akhavan & Levitt, 2008) investigated the stability of retinol in a hydroquinone 4%/retinol 0.3% cream, finding that it underwent less than 10% degradation under simulated-use conditions.
Controlled Release for Topical Application : (Goudon et al., 2020) developed a new encapsulation method for retinol, showing its potential for controlled release in topical applications.
Safety And Hazards
Retinol is safe for most skin types, but it can cause side effects if not used properly. These include redness, burning, irritation, increased sensitivity to sunlight, dry or flaking skin . It is also important to note that retinol used in skincare products is safe, but using it too often or at a high strength can result in irritation .
Future Directions
There is currently no treatment available for certain retinopathies, but extensive preclinical investigations and ongoing prospective natural history studies are preparing the necessary foundation to design and establish forthcoming clinical trials . More elaborate clinical studies are required to confirm the advantage of nanoparticles in the delivery of topical retinoids .
properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-OVSJKPMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
Record name | VITAMIN A | |
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DSSTOX Substance ID |
DTXSID3023556 | |
Record name | Retinol | |
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Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Vitamin a appears as yellow crystals or orange solid. Practically water insoluble. (NTP, 1992), Solid; [Merck Index] Yellow or orange solid; [NTP], Solid | |
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Record name | Vitamin A | |
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Boiling Point |
279 to 280 °F at 1e-06 mmHg (NTP, 1992), 137-138 °C at 1X10-6 mm Hg | |
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Solubility |
Practically insoluble (NTP, 1992), Practically insoluble in water or glycerol; soluble in absolute alcohol, methanol, chloroform, ether, fats and oils, Sol in ethanol and acetone and benzene | |
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Vapor Pressure |
0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C /Estimated/ | |
Record name | Vitamin A | |
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Mechanism of Action |
Vision:Vitamin A (all-trans retinol) is converted in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal. 11-cis-retinal functions in the retina in the transduction of light into the neural signals necessary for vision. 11-cis-retinal, while attached to opsin in rhodopsin is isomerized to all-trans-retinal by light. This is the event that triggers the nerve impulse to the brain which allows for the perception of light. All-trans-retinal is then released from opsin and reduced to all-trans-retinol. All-trans-retinol is isomerized to 11-cis-retinol in the dark, and then oxidized to 11-cis-retinal. 11-cis-retinal recombines with opsin to re-form rhodopsin. Night blindness or defective vision at low illumination results from a failure to re-synthesize 11-cis retinal rapidly. Epithelial differentiation: The role of Vitamin A in epithelial differentiation, as well as in other physiological processes, involves the binding of Vitamin A to two families of nuclear retinoid receptors (retinoic acid receptors, RARs; and retinoid-X receptors, RXRs). These receptors function as ligand-activated transcription factors that modulate gene transcription. When there is not enough Vitamin A to bind these receptors, natural cell differentiation and growth are interrupted., Topical vitamin A can reverse the impairment of wound healing seen in patients receiving corticosteroids, perhaps by restoring the normal inflammatory reaction in the wound. The possibility has been suggested that systemic vitamin A could inhibit the anti-inflammatory effect of systemic corticosteroids., Retinol arrested proliferation of cultured neuroblastoma cells at concentrations of 50 um. A correlation existed between inhibition of growth and inhibition of ornithine decarboxylase in both neuroblastoma cells and glioma cells with retinol., In rats exptl-hypervitaminosis A has been shown ... to produce severe damage of the retina, mainly in the pigment epithelium according to electron microscopy. Alcohol dehydrogenase activity was shown to disappear in the pigment epithelium and visual cells ... ., /The authors/ have shown that in an experimental cell culture system consisting of carcinogen-treated 10T1/2 cells, both retinoids and all dietary carotenoids examined can reversibly inhibit neoplastic transformation in the post-initiation phase of carcinogenesis. This activity strongly correlates with their ability to increase gap junctional intercellular communication by up-regulating the expression of the gene CX43 (connexin43). Connexins comprise the structural unit of gap junctions, organelles which allow direct transfer of signals, nutrients and waste products between contacting cells. CX43 is the most widely expressed member of the gap junction family of genes, and we have demonstrated that its expression is strongly down-regulated in human cancers and in several premalignant conditions. When several human tumour cell lines were genetically engineered to conditionally express CX43 under the influence of a tetracycline promoter, their neoplastic phenotype was strongly attenuated. Specifically, induced cells were inhibited from growing in an anchorage-independent manner and, additionally, growth as xenografts in immunocompromised animals was also strongly attenuated. Growth inhibition in suspension was associated both with increased G(1) cell-cycle arrest and with increased apoptosis. /The authors/ propose a model whereby junctional communication allows the transfer of growth inhibitory signals from normal to neoplastic cells and that retinoids and carotenoids, by increasing signal transfer, act to prevent cancer. | |
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Product Name |
Retinol | |
Color/Form |
Solvated crystals from polar solvents, such as methanol or ethyl formate | |
CAS RN |
11103-57-4, 68-26-8 | |
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Record name | Retinol | |
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Record name | Retinol [INN:BAN] | |
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Record name | RETINOL | |
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Melting Point |
144 to 147 °F (NTP, 1992), 62-64 °C, Pale yellow prismatic crystals from methanol; mp: 57-58 °C; UV max (ethanol): 326 nm (E=1,550, 1%, 1 cm) /Retinol acetate/, Amorphous or crystalline; mp: 28-29 °C; UV max (ethanol); 325-328 nm (E=975, 1%, 1 cm) /Retinol palmitate/, 61 - 63 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.